molecular formula C11H10BrNO B8783623 5'-Bromo-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one

5'-Bromo-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No. B8783623
M. Wt: 252.11 g/mol
InChI Key: YNENYUFPAYMVMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09359338B2

Procedure details

Add bromine (1.4 g, 8.7 mmol) dropwise to the mixture of 1′-methylspiro[cyclopropane-1,3′-indolin]-2′-one (1.5 g, 8.7 mmol), sodium acetate (0.7 g, 8.7 mmol) and acetic acid (0.52 g, 8.7 mmol) in dichloromethane (15 mL) at 0° C. After addition, stir the resulting mixture at room temperature overnight. Pour the reaction mixture to the cold sodium thiosulfate solution, extract with ethyl acetate (100 mL×2), combine the organic layers, and wash with brine (20 mL), dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to give the crude product, purify by flash chromatography (silica gel, EtOAc:PE=1:5) to afford the title compound (1.0 g, 47.6%). MS: (M+1): 254.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
0.52 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
47.6%

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]2([CH2:14][CH2:13]2)[C:5]1=[O:15].C([O-])(=O)C.[Na+].C(O)(=O)C.S([O-])([O-])(=O)=S.[Na+].[Na+]>ClCCl>[Br:1][C:9]1[CH:8]=[C:7]2[C:12](=[CH:11][CH:10]=1)[N:4]([CH3:3])[C:5](=[O:15])[C:6]12[CH2:14][CH2:13]1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
CN1C(C2(C3=CC=CC=C13)CC2)=O
Name
Quantity
0.7 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0.52 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir the resulting mixture at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate (100 mL×2)
WASH
Type
WASH
Details
wash with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the solution under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
purify by flash chromatography (silica gel, EtOAc:PE=1:5)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C2C3(C(N(C2=CC1)C)=O)CC3
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 47.6%
YIELD: CALCULATEDPERCENTYIELD 45.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.